molecular formula C26H36O7 B1673447 醋酸氢化可的松 CAS No. 74050-20-7

醋酸氢化可的松

货号 B1673447
CAS 编号: 74050-20-7
分子量: 460.6 g/mol
InChI 键: MFBMYAOAMQLLPK-FZNHGJLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrocortisone aceponate is a potent topical glucocorticoid used for various dermatoses . It is an ester of hydrocortisone (cortisol) with acetic acid and propionic acid . It is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .


Synthesis Analysis

Hydrocortisone (I) reacts with ethyl orthopropionate (EOP) / p-toluenesulfonic acid (p-TsOH) in DMF to produce the orthoester (II), which is cleaved by treating with a trisodium citrate (TSC) - HCl buffer to hydrocortisone 17-propionate (III) .


Molecular Structure Analysis

The molecular formula of Hydrocortisone aceponate is C26H36O7 . Its average mass is 460.560 Da and its monoisotopic mass is 460.246094 Da .


Chemical Reactions Analysis

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .


Physical And Chemical Properties Analysis

The molecular formula of Hydrocortisone aceponate is C26H36O7 . Its average mass is 460.560 Da and its monoisotopic mass is 460.246094 Da .

科学研究应用

皮肤科:治疗特应性皮炎

醋酸氢化可的松广泛应用于皮肤科,尤其是治疗特应性皮炎。 它能有效控制病情,而不会带来强效氟化皮质类固醇相关的风险 其疗效可与0.1% 丙酸倍他米松相当,能减轻皮质类固醇反应性皮肤病的炎症和瘙痒 .

白癜风管理

在局限性白癜风病例中,醋酸氢化可的松已被证明非常有效。 它是治疗方案的一部分,可以通过刺激黑素细胞活性来诱导色素沉着 .

银屑病治疗

头皮和非头皮银屑病对醋酸氢化可的松治疗反应良好。 它有助于诱导缓解,并在维持阶段有效预防复发 .

大疱性类天疱疮

醋酸氢化可的松已成为治疗局限性和轻度大疱性类天疱疮的一线治疗药物,这是一种以大型水疱为特征的罕见皮肤病 .

慢性手部湿疹

对于患有慢性手部湿疹的患者,醋酸氢化可的松具有有益效果。 它可以以短时间爆发的方式使用以获得强效作用,或以较温和的剂型持续使用 .

内分泌疾病

醋酸氢化可的松在治疗内分泌疾病(如肾上腺功能减退症和艾迪生病)中发挥作用。 它作为天然激素皮质醇的替代疗法 .

免疫疾病

作为一种免疫抑制剂,醋酸氢化可的松被用于研究各种需要调节免疫反应的免疫疾病 .

过敏反应

在过敏性疾病中,醋酸氢化可的松通过降低机体对过敏原的免疫反应来帮助减轻症状 .

作用机制

Target of Action

Hydrocortisone aceponate, a corticosteroid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Upon administration, hydrocortisone aceponate binds to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Biochemical Pathways

The binding of hydrocortisone aceponate to the glucocorticoid receptor leads to downstream effects such as the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . It also promotes anti-inflammatory genes . These actions collectively contribute to the drug’s anti-inflammatory and immunosuppressive properties .

Pharmacokinetics

The pharmacokinetics of hydrocortisone can vary significantly from patient to patient . It is known that hydrocortisone aceponate, due to its special diester formation, is effective at low doses . This formation increases the transmission of the medicine through the skin and also increases the time that it remains in the affected area .

Result of Action

The primary result of hydrocortisone aceponate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It achieves this by stopping the release of chemicals involved in inflammation, thereby reducing swelling, redness, and itching .

Action Environment

The action of hydrocortisone aceponate is influenced by its environment. Its special diester formation allows it to be effective at low doses and increases its transmission through the skin . This formation also increases the time that the medicine remains in the affected area, making it more effective in treating skin conditions .

安全和危害

Hydrocortisone aceponate is typically used for skin conditions in veterinary practices for dogs. In this instance, it can be used on acute otitis externa, a bacterial infection causing inflammation of the ear canal, as well as a treatment for itchy skin caused by allergies . Side effects include inhibition of bone formation, suppression of calcium absorption, delayed wound healing, and redness on skin .

未来方向

Topical corticosteroids are an essential tool for treating inflammatory skin conditions such as psoriasis and atopic dermatitis. The main use for hydrocortisone aceponate is for atopic skin conditions and acute ear infections. It is shown to help with skin lesions and inflammation that respond to corticosteroids but may have been resistant to other treatments .

属性

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBMYAOAMQLLPK-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone aceponate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

74050-20-7
Record name Hydrocortisone aceponate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74050-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone aceponate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone aceponate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE ACEPONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone aceponate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone aceponate
Reactant of Route 3
Reactant of Route 3
Hydrocortisone aceponate
Reactant of Route 4
Reactant of Route 4
Hydrocortisone aceponate
Reactant of Route 5
Reactant of Route 5
Hydrocortisone aceponate
Reactant of Route 6
Reactant of Route 6
Hydrocortisone aceponate

Q & A

Q1: What is Hydrocortisone aceponate (HCA) and how does it work?

A1: HCA is a non-halogenated, double-esterified topical glucocorticoid. Like other glucocorticoids, it works by binding to glucocorticoid receptors in the skin. This binding leads to a cascade of downstream effects, including the inhibition of inflammatory mediators like prostaglandins and leukotrienes. [, , , ]

Q2: What makes HCA different from other topical glucocorticoids?

A2: HCA is a double ester, which means it has been modified to enhance its penetration into the skin while minimizing systemic absorption. This characteristic contributes to its favorable safety profile. [, , , ]

Q3: What is the molecular formula and weight of HCA?

A3: Unfortunately, the provided research articles do not explicitly mention the molecular formula or weight of HCA.

Q4: What skin conditions is HCA used to treat?

A4: HCA has been shown to be effective in treating various steroid-responsive dermatoses in humans and animals. These include atopic dermatitis, erythemato-ceruminous otitis externa, and flea allergy dermatitis. [, , , , , , , , , , ]

Q5: What is the evidence for HCA’s efficacy in treating canine atopic dermatitis?

A6: Several studies have investigated HCA for canine atopic dermatitis. A randomized controlled trial found HCA spray significantly reduced clinical signs compared to placebo over 28 days. Another study demonstrated comparable efficacy to oral ciclosporin over 84 days. [, ]

Q6: Can HCA be used in cats?

A7: While not licensed for use in cats, an open-label pilot study suggested HCA spray might be effective and safe in managing presumed feline allergic dermatitis. Further research is needed to confirm these findings. []

Q7: Does HCA cause skin atrophy?

A9: HCA exhibits a lower tendency to cause skin atrophy compared to some other potent topical glucocorticoids. Studies using high-frequency ultrasound have shown that HCA did not induce significant skin thinning, unlike betamethasone-17-valerate. []

Q8: How is HCA absorbed and metabolized?

A11: HCA, being a double ester, undergoes hydrolysis in the skin, converting it to its active form, hydrocortisone. This process allows for a controlled release and reduces the risk of systemic side effects associated with direct glucocorticoid application. [, ]

Q9: What are the advantages of HCA being formulated as a spray?

A12: The spray formulation allows for convenient and even application, particularly in hairy areas. It also enhances drug delivery by increasing the surface area of contact with the skin. [, , , , ]

Q10: Are there any other novel drug delivery systems being explored for HCA?

A13: While the provided research mainly focuses on topical application via creams and sprays, transdermal sprays have been researched for other hormone deliveries, potentially opening avenues for HCA delivery as well. []

Q11: What are the future research directions for HCA?

A14: Further research could explore alternative delivery systems for HCA to improve efficacy and patient compliance. Additionally, investigating its use in other inflammatory skin conditions and expanding its application in veterinary medicine could be beneficial. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。